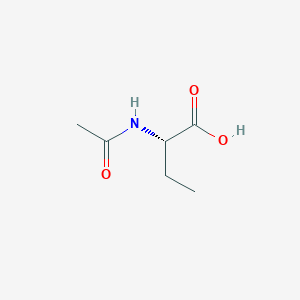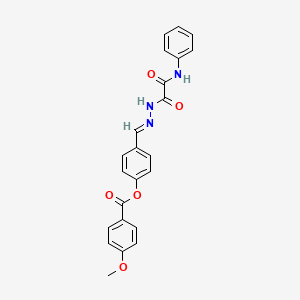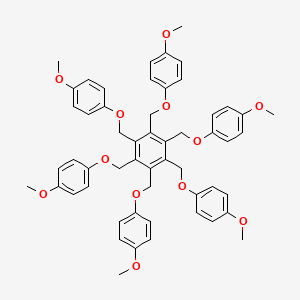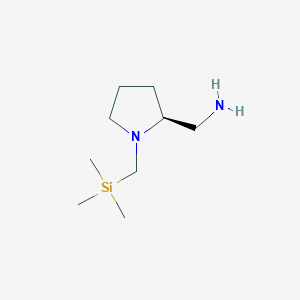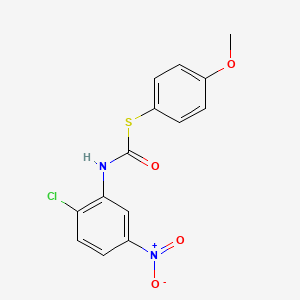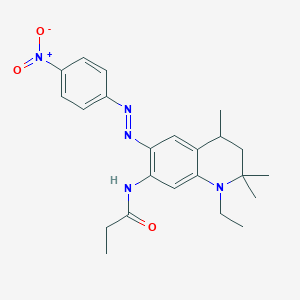
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is a complex organic compound with the molecular formula C23H29N5O3 and a molecular weight of 423.519 g/mol This compound is known for its unique structural features, which include a quinoline core substituted with an ethyl group, a nitrophenylazo group, and a propionamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is synthesized through a series of reactions, including cyclization and substitution reactions. The nitrophenylazo group is introduced through a diazotization reaction, followed by coupling with the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide undergoes various chemical reactions, including:
Oxidation: The nitrophenylazo group can be oxidized to form nitroso derivatives.
Reduction: The nitrophenylazo group can be reduced to form amines.
Substitution: The ethyl and trimethyl groups on the quinoline core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves its interaction with specific molecular targets and pathways. The nitrophenylazo group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolyl)propionamide
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
Uniqueness
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is unique due to its specific combination of functional groups and structural features. The presence of the nitrophenylazo group and the quinoline core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1097926-46-9 |
|---|---|
Molekularformel |
C23H29N5O3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[1-ethyl-2,2,4-trimethyl-6-[(4-nitrophenyl)diazenyl]-3,4-dihydroquinolin-7-yl]propanamide |
InChI |
InChI=1S/C23H29N5O3/c1-6-22(29)24-19-13-21-18(15(3)14-23(4,5)27(21)7-2)12-20(19)26-25-16-8-10-17(11-9-16)28(30)31/h8-13,15H,6-7,14H2,1-5H3,(H,24,29) |
InChI-Schlüssel |
FRLJSCUIZQVGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
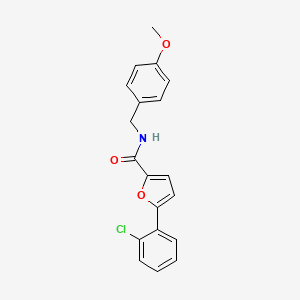
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
